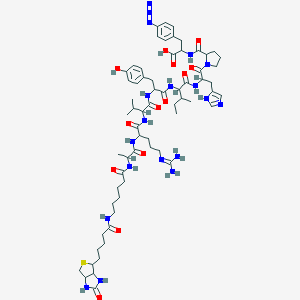

Biotin-nonapeptide

Description

Properties

CAS No. |

115082-72-9 |

|---|---|

Molecular Formula |

C65H95N19O13S |

Molecular Weight |

1382.6 g/mol |

IUPAC Name |

3-(4-azidophenyl)-2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]propanoylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C65H95N19O13S/c1-6-37(4)54(61(93)76-46(32-42-33-69-35-72-42)62(94)84-29-13-15-49(84)59(91)77-47(63(95)96)31-39-19-23-41(24-20-39)82-83-68)80-58(90)45(30-40-21-25-43(85)26-22-40)75-60(92)53(36(2)3)79-57(89)44(14-12-28-71-64(66)67)74-56(88)38(5)73-52(87)18-8-7-11-27-70-51(86)17-10-9-16-50-55-48(34-98-50)78-65(97)81-55/h19-26,33,35-38,44-50,53-55,85H,6-18,27-32,34H2,1-5H3,(H,69,72)(H,70,86)(H,73,87)(H,74,88)(H,75,92)(H,76,93)(H,77,91)(H,79,89)(H,80,90)(H,95,96)(H4,66,67,71)(H2,78,81,97) |

InChI Key |

FIBWPHUPYJOTDZ-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

sequence |

ARVYXHPX |

Synonyms |

Bio-epsilon-Ahx-Ala-Arg-Val-Tyr-Ile-His-Pro-Phe(4N3)-OH biotin-nonapeptide biotinyl-epsilon-aminohexanoyl-alanyl-arginyl-valyl-tyrosyl-isoleucyl-histidyl-prolyl-phenylalanyl(4N3)-hydroxy |

Origin of Product |

United States |

Synthesis and Derivatization of Biotinylated Nonapeptides

Chemical Synthesis Methodologies

The creation of biotinylated nonapeptides relies on precise chemical strategies to ensure the correct sequence of amino acids and the specific placement of the biotin (B1667282) molecule.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing peptides, including nonapeptides. researchgate.net This technique involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The process begins with the attachment of the first amino acid to the resin, followed by cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. This cycle is repeated until the desired nonapeptide sequence is assembled. researchgate.net The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed.

Linker Chemistry for Biotin Attachment

The attachment of biotin to a nonapeptide can be achieved at different positions: the N-terminus, the C-terminus, or an internal amino acid side chain. qyaobio.com The choice of biotinylation site depends on the specific application and the need to avoid interference with the peptide's biological activity.

Attaching biotin to the N-terminus is a common and often straightforward approach. qyaobio.com This is typically the last step in SPPS, where the free N-terminal amino group of the resin-bound peptide reacts with an activated biotin derivative. Reagents like N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose. thermofisher.comthermofisher.com To achieve preferential labeling of the N-terminal α-amino group over the ε-amino group of internal lysine (B10760008) residues, the reaction can be performed at a lower pH (around 6.5). thermofisher.comnih.gov At this pH, the N-terminal α-amino group (with a lower pKa) is more reactive than the lysine side-chain amino group. thermofisher.com

| Reagent Type | Target Functional Group | Key Features |

| NHS-esters | Primary amines (-NH2) | React readily with primary amines to form stable amide bonds. Can be made water-soluble (Sulfo-NHS) to limit labeling to the cell surface. thermofisher.com |

| TFP-esters | Primary amines (-NH2) | More hydrophobic than NHS-esters and show greater stability against hydrolysis in aqueous solutions. thermofisher.com |

Biotinylation at the C-terminus often involves incorporating a lysine residue at the end of the peptide sequence. qyaobio.comsynpeptide.com The biotin molecule is then attached to the ε-amino group of this C-terminal lysine. synpeptide.com Another strategy involves using a pre-biotinylated resin. nih.gov For instance, a biotinylated lysine can be coupled to the resin first, and then the peptide chain is synthesized from this modified support. nih.gov This ensures that every peptide chain synthesized will have a C-terminal biotin. Split-intein technology has also been developed for C-terminal labeling, where a synthetic peptide containing biotin is spliced onto the C-terminus of the target protein. nih.govnih.gov

Internal biotinylation is achieved by incorporating an amino acid with a suitable side chain for biotin attachment, most commonly lysine. qyaobio.comthermofisher.com The ε-amino group of the lysine side chain provides a reactive site for biotinylation. thermofisher.comnih.gov To achieve site-specific internal labeling, an orthogonal protection strategy is employed during SPPS. The lysine residue intended for biotinylation is protected with a group that can be selectively removed while other protecting groups on the peptide remain intact. researchgate.net After the selective deprotection of the lysine side chain, the biotin moiety can be coupled. researchgate.net Besides lysine, other amino acids like glutamate (B1630785) or aspartate can also be used for internal biotinylation by employing derivatives such as Fmoc-Asp(biotinyl-PEG)-OH or Fmoc-Glu(biotinyl-PEG)-OH.

| Amino Acid | Functional Group for Biotinylation | Common Strategy |

| Lysine | ε-amino group (-NH2) | Direct reaction with activated biotin derivatives. thermofisher.comnih.gov |

| Glutamate/Aspartate | Carboxyl group (-COOH) | Use of pre-derivatized amino acids like Fmoc-Glu(biotinyl-PEG)-OH. |

A spacer arm or linker is a chemical chain inserted between the biotin molecule and the peptide. qyaobio.combiosynth.com Its primary role is to reduce steric hindrance, ensuring that the biotin can effectively bind to avidin (B1170675) or streptavidin without being obstructed by the peptide. qyaobio.combiosynth.com The length of the spacer arm is a critical factor; longer spacers can improve the accessibility of biotin and enhance detection sensitivity. thermofisher.comnih.gov

Commonly used spacers include:

Aminocaproic Acid (Ahx): This 6-carbon linker provides a hydrophobic and flexible spacer. biosynth.comnih.gov It increases the distance between biotin and the peptide, which can minimize steric hindrance. nih.govroche.com

Polyethylene (B3416737) Glycol (PEG): PEG linkers are hydrophilic and flexible. thermofisher.com They can improve the solubility of the biotinylated peptide in aqueous solutions and reduce aggregation. thermofisher.com PEG spacers come in various lengths, allowing for precise control over the distance between biotin and the peptide. axispharm.com

The choice of spacer depends on the specific requirements of the application, including the need for solubility and the potential for steric hindrance. thermofisher.combiosynth.com

| Spacer/Linker | Key Properties | Primary Function |

| Aminocaproic Acid (Ahx) | Hydrophobic, flexible | Reduces steric hindrance. biosynth.comnih.gov |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, varied lengths | Improves solubility, reduces aggregation, minimizes steric hindrance. thermofisher.com |

Internal Biotinylation via Amino Acid Side Chains

Advanced Conjugation Techniques (e.g., Click Chemistry)

Click chemistry refers to a class of biocompatible reactions that are rapid, specific, and high-yield, making them ideal for conjugating biotin to peptides. researchgate.netgenecopoeia.com The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC). genecopoeia.comacs.org

In this context, a nonapeptide is first synthesized to contain either an azide (B81097) or an alkyne functional group. A complementary biotin molecule, derivatized with the corresponding reactive partner (biotin-alkyne or biotin-azide), is also prepared. genecopoeia.com The subsequent "click" reaction forms a stable triazole linkage, covalently attaching the biotin to the nonapeptide under mild, aqueous conditions that preserve the peptide's structure and function. researchgate.netgenecopoeia.com

The SPAAC variation is particularly advantageous in biological systems as it eliminates the need for a potentially cytotoxic copper catalyst. acs.org This is achieved by using a strained cycloalkyne, such as dibenzocyclooctyne (DBCO), which readily reacts with an azide-modified partner. kromnigon.com These techniques provide precise control over the site of biotinylation, resulting in a homogeneous product.

| Click Chemistry Technique | Peptide Modification | Biotin Derivative | Key Feature |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Nonapeptide-Azide | Biotin-Alkyne | Requires Copper(I) catalyst |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Nonapeptide-Strained Alkyne (e.g., DBCO) | Biotin-Azide | Catalyst-free; bioorthogonal |

Enzymatic Biotinylation Approaches

Enzymatic biotinylation provides a highly specific alternative to chemical methods, ensuring that biotin is attached at a precise location on a peptide chain. creative-diagnostics.combpsbioscience.com This process utilizes biotin ligase enzymes that recognize and modify specific amino acid sequences. creative-diagnostics.comcreative-proteomics.com

Biotin Ligase-Mediated Biotinylation (e.g., BirA-AviTag System)

The most widely used enzymatic method is the BirA-AviTag system. mdpi.comnih.gov This system employs the biotin ligase enzyme BirA from Escherichia coli, which naturally biotinylates its substrate, the Biotin Carboxyl Carrier Protein (BCCP). creative-proteomics.complos.org Researchers have identified a minimal 15-amino-acid peptide sequence from BCCP, known as the AviTag (GLNDIFEAQKIEWHE), that serves as a highly specific recognition site for BirA. nih.govamidbiosciences.complos.org

To create a biotinylated nonapeptide using this system, the AviTag sequence is genetically fused to the nonapeptide's N- or C-terminus. nih.govresearchgate.net The BirA enzyme then specifically catalyzes the covalent attachment of a single biotin molecule to the lysine residue within the AviTag sequence. amidbiosciences.comresearchgate.net This reaction is highly efficient and requires the presence of biotin and ATP. researchgate.netavantorsciences.com

| Component | Description | Details |

|---|---|---|

| Enzyme | BirA Ligase | Origin: Escherichia coli. creative-proteomics.com |

| Recognition Sequence | AviTag | A 15-amino-acid peptide (GLNDIFEAQKIEWHE). nih.govamidbiosciences.com |

| Target Residue | Lysine | The specific lysine within the AviTag sequence is biotinylated. researchgate.net |

| Cofactors | Biotin, ATP | Required for the enzymatic reaction. avantorsciences.combpsbioscience.com |

Site-Specific Enzymatic Biotinylation Principles

The fundamental principle of site-specific enzymatic biotinylation is the high fidelity of the enzyme for its target sequence. creative-diagnostics.combpsbioscience.com Unlike chemical methods that can randomly label multiple reactive amino acids (such as lysines), the BirA enzyme exclusively recognizes the AviTag sequence. plos.orgnih.gov

This specificity ensures that biotinylation occurs at only one predetermined location on the peptide. bpsbioscience.com The result is a structurally and functionally homogeneous population of biotinylated nonapeptides. nih.gov Every molecule is identical, with biotin attached to the same lysine residue in a consistent orientation. This uniformity is critical for applications where precise molecular interactions are essential, as it preserves the biological activity of the peptide, which might otherwise be compromised by random chemical modification. nih.govamidbiosciences.com The reaction can be performed on purified peptides (in vitro) or within cells (in vivo). plos.orgnih.gov

Molecular Mechanisms and Interactions of Biotinylated Nonapeptides

High-Affinity Binding with Avidin (B1170675)/Streptavidin Proteins

The interaction between biotin (B1667282) and the proteins avidin and streptavidin is one of the strongest non-covalent bonds known in nature, a characteristic that is central to many biotechnological assays and applications. thermofisher.comnih.govacs.orgmdpi.com

The binding affinity between biotin and streptavidin or avidin is remarkably high, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M. thermofisher.commdpi.commdpi.com This interaction is rapid and forms a stable complex that is resistant to extremes in pH, temperature, and the presence of organic solvents and other denaturing agents. thermofisher.commdpi.com

Both avidin and streptavidin are tetrameric proteins, meaning they are composed of four identical subunits. nih.govwikipedia.orgthermofisher.com Each subunit possesses a single binding site for a biotin molecule, allowing one protein to bind up to four biotinylated molecules, such as a biotin-nonapeptide. thermofisher.comthermofisher.com

The structural basis for this high-affinity interaction lies in a combination of factors:

Shape Complementarity: The biotin-binding pocket of each subunit has a three-dimensional structure that is highly complementary to the shape of the biotin molecule. wikipedia.org

Extensive Hydrogen Bonding: A network of hydrogen bonds forms between the ureido group of biotin and amino acid residues within the binding site. acs.orgmdpi.com

Van der Waals Interactions: Numerous van der Waals forces contribute to the stability of the complex. mdpi.com

Structural Sequestration: A flexible loop on the protein closes over the bound biotin, effectively acting as a lid that shields it from the solvent and significantly strengthens the interaction. acs.orgmdpi.com Key tryptophan residues from an adjacent subunit also contribute to this "lid," creating a hydrophobic cap over the binding pocket. mdpi.com

These combined interactions create a highly specific and robust complex, making the biotin-streptavidin system a versatile tool for linking molecules.

While both avidin and streptavidin bind biotin with high affinity, they possess distinct properties that make them suitable for different applications. Several native and engineered variants are available, each with specific advantages.

Avidin: A glycoprotein (B1211001) originally isolated from egg whites, avidin is highly basic with an isoelectric point (pI) of around 10.5. thermofisher.come-proteins.com Its glycosylation and positive charge can lead to non-specific binding with other biological molecules, which can be a drawback in certain assays. e-proteins.comrockland.com However, it is generally more economical to produce than streptavidin. thermofisher.com

Streptavidin: Isolated from the bacterium Streptomyces avidinii, streptavidin is non-glycosylated and has a near-neutral pI. thermofisher.comsigmaaldrich.com These characteristics result in significantly lower non-specific binding compared to avidin, making it the preferred choice for many applications where background signal is a concern. rockland.comsigmaaldrich.com

NeutrAvidin: This is a chemically deglycosylated form of avidin. thermofisher.comthermofisher.com It retains the high biotin-binding affinity of native avidin but has a more neutral pI and lacks the carbohydrate moieties responsible for non-specific binding, combining the advantages of both avidin and streptavidin. thermofisher.com

Engineered Variants: To overcome the multivalency of the tetrameric structure, which can sometimes cause unwanted cross-linking, recombinant forms such as monovalent and divalent streptavidin have been developed. wikipedia.org These variants have only one or two functional biotin-binding sites per tetramer, respectively, allowing for more controlled stoichiometric applications. wikipedia.org Other variants, such as Bradavidin II , have also been identified and exhibit different immunogenic profiles. nih.gov

The choice between these variants depends on the specific requirements of the application, balancing factors like cost, the need for low non-specific binding, and control over binding stoichiometry.

Table 1: Comparison of Biotin-Binding Proteins

| Feature | Avidin | Streptavidin | NeutrAvidin |

|---|---|---|---|

| Source | Chicken Egg White | Streptomyces avidinii | Modified Avidin |

| Glycosylation | Yes | No | No (Deglycosylated) |

| Isoelectric Point (pI) | ~10.5 (Basic) | ~5-6 (Neutral/Acidic) | ~6.3 (Neutral) |

| Non-Specific Binding | High | Low | Low |

| Biotin Affinity (Kd) | ~10-15 M | ~10-14 M | ~10-15 M |

Principles of Biotin-Streptavidin Complex Formation

Transporter-Mediated Cellular Uptake Mechanisms

A key advantage of biotinylating peptides is the potential to hijack endogenous transport systems to facilitate cellular entry. The primary system involved in biotin uptake is the Sodium-Dependent Multivitamin Transporter (SMVT).

The Sodium-Dependent Multivitamin Transporter (SMVT), the product of the SLC5A6 gene, is the main protein responsible for the transport of biotin across cell membranes. tandfonline.comresearchgate.netphysiology.org It is a transmembrane protein with a structure comprising 12 membrane-spanning domains. nih.govresearchgate.net

The mechanism of SMVT is an active, electrogenic process. nih.gov It utilizes the electrochemical gradient of sodium ions to drive the uptake of its substrates against their concentration gradient. Specifically, two Na+ ions are co-transported with one molecule of biotin in a single transport cycle. tandfonline.comnih.gov Besides biotin, SMVT also transports other essential micronutrients, including pantothenic acid (vitamin B5) and lipoic acid. tandfonline.comresearchgate.netresearchgate.net

Crucially, this transport system can be exploited by biotinylated nonapeptides. Research has demonstrated that conjugating biotin to a retro-inverso nonapeptide derived from the HIV-1 Tat protein (R.I.-K-Tat9) significantly enhanced its cellular uptake and transport, and this process was mediated by SMVT. nih.govresearchgate.netnih.gov While it is generally held that a free carboxylic acid group on biotin's valeric acid side chain is crucial for SMVT recognition, the successful transport of biotin-peptide conjugates—where this carboxyl group is modified to form an amide bond—suggests a degree of flexibility in the transporter's binding pocket. tandfonline.comtandfonline.com

While SMVT is the principal transporter for biotin, other systems may also contribute to the uptake of biotinylated molecules.

Secondary Biotin Uptake Systems: Kinetic studies in human keratinocytes have suggested the existence of a second, high-affinity biotin transport system distinct from SMVT. tandfonline.comnih.gov The involvement of such alternative carriers in the transport of biotinylated nonapeptides remains an area for further investigation.

Prokaryotic Transporters: In prokaryotes like E. coli, the biotin transporter (known as BirB or BioP) has been shown to be surprisingly flexible, capable of transporting biotinylated peptides up to 31 amino acids in length. nih.govasm.org Although this is a non-mammalian system, it exemplifies how a carrier protein designed for a small vitamin can accommodate a much larger peptide conjugate.

Endocytic Pathways: Some nonapeptides, such as those derived from the Tat protein, are classified as cell-penetrating peptides (CPPs) and can enter cells through endocytic pathways like macropinocytosis, independent of any transporter. mdpi.com Biotinylation can therefore confer a dual advantage: an intrinsic ability to penetrate cells combined with targeted uptake via SMVT.

The conjugation of biotin to a nonapeptide can dramatically alter its transport kinetics, shifting it from a slow, passive process to an efficient, active one. A pivotal study investigating the transport of a retro-inverso Tat nonapeptide (R.I.-K-Tat9) and its biotinylated counterpart (R.I.-K(biotin)-Tat9) across Caco-2 intestinal cells provided key quantitative insights. nih.gov

The non-biotinylated peptide exhibited low, passive, and non-saturable transport. In contrast, biotinylation resulted in a 3.2-fold increase in permeability. nih.gov The transport of the biotinylated nonapeptide was found to be an active process (requiring energy), concentration-dependent, and saturable, which are all hallmarks of carrier-mediated transport. nih.gov

Further kinetic analysis revealed that the uptake of R.I.-K(biotin)-Tat9 in cells engineered to express human SMVT (CHO/hSMVT) was approximately 500-fold greater than that of the non-biotinylated version. nih.gov This transport was significantly inhibited by known SMVT substrates like free biotin, biocytin (B1667093), and desthiobiotin, confirming the direct involvement of the transporter. nih.gov These findings demonstrate that biotinylation not only facilitates carrier-mediated uptake but can also enhance non-specific passive transport. nih.gov

Table 2: Kinetic Parameters of Nonapeptide Transport

| Compound | Cell Line | Km (µM) | Permeability (Pm) | Transport Characteristics |

|---|---|---|---|---|

| R.I.-K-Tat9 | Caco-2 | N/A | ~1 x 10-6 cm/sec | Passive, Non-saturable |

| R.I.-K(biotin)-Tat9 | Caco-2 | 3.3 | 3.2-fold higher than R.I.-K-Tat9 | Active, Saturable |

| R.I.-K(biotin)-Tat9 | CHO/hSMVT | 1.0 | ~500-fold higher uptake than R.I.-K-Tat9 | Active, Saturable, SMVT-mediated |

Data sourced from a study on retro-inverso Tat nonapeptides. nih.gov

Other Carrier-Mediated Transport Systems

Intracellular Molecular Interactions

Biotinylated nonapeptides, by virtue of their chemical structure, are poised to engage in a variety of molecular interactions within the cellular environment. These interactions are fundamental to their biological effects and are governed by the specific amino acid sequence of the peptide and the presence of the biotin moiety.

Protein-Protein Interaction Modulations

Biotinylated nonapeptides can serve as tools to modulate protein-protein interactions (PPIs), which are central to nearly all cellular processes. frontiersin.org The peptide component can be designed to mimic a specific protein-binding domain, thereby competitively inhibiting or stabilizing a particular PPI. frontiersin.orgmdpi.com The biotin tag provides a high-affinity handle for experimental applications, such as pull-down assays, to identify and study these interactions. nih.govlifetein.com.cn

The avidin-biotin system is a cornerstone for studying PPIs due to the exceptionally strong and specific interaction between avidin and biotin. nih.gov In a typical pull-down experiment, a biotinylated nonapeptide is used as "bait" to capture its interacting protein partners from cell lysates. nih.govlifetein.com.cn This complex can then be isolated using avidin-conjugated beads, allowing for the identification of the bound proteins. nih.gov A significant advantage of using biotinylated peptides is the ability to perform these assays under stringent washing conditions, which minimizes non-specific binding and enhances the reliability of the results. lifetein.com.cn

Furthermore, the development of cell-penetrating peptides (CPPs) fused to biotinylated nonapeptides allows for the study of PPIs within a living cellular context. nih.gov This approach overcomes the limitation of traditional pull-down assays, which are conducted in cell lysates and may not fully represent the dynamic interactions occurring within an intact cell. nih.gov For instance, a nonapeptide derived from the TAT protein, known for its cell-penetrating capabilities, can be biotinylated and used to probe intracellular interactions. nih.gov

Table 1: Methods for Studying Protein-Protein Interactions Using Biotinylated Peptides

| Method | Description | Key Advantage | Reference |

|---|---|---|---|

| Affinity Pull-Down Assays | A biotinylated peptide "bait" is incubated with cell lysate to capture interacting proteins, which are then isolated using avidin-conjugated beads. | High specificity and the ability to use stringent washing conditions to reduce background binding. | nih.govlifetein.com.cn |

| Cell-Penetrating Peptide (CPP) Fusion | A biotinylated peptide is fused to a CPP (e.g., TAT) to facilitate its entry into living cells, allowing for the study of interactions in a more native environment. | Enables the investigation of protein-protein interactions within the cellular context, reflecting in vivo conditions more accurately. | nih.gov |

| Peptide ELISA | Biotinylated peptides are immobilized on streptavidin-coated plates to map protein-protein interaction sites. | Useful for high-throughput screening and mapping of binding domains. | jpt.com |

Interactions with Chromatin Components and Histone Biotinylation

Biotin plays a crucial role in the post-translational modification of histones, the primary proteins that package DNA into chromatin. nih.gov This process, known as histone biotinylation, involves the covalent attachment of biotin to specific lysine (B10760008) residues on the N-terminal tails of histones, such as H2A, H3, and H4. nih.govoregonstate.edu This modification is implicated in gene regulation, cell proliferation, and the cellular response to DNA damage. nih.gov

The enzymes responsible for histone biotinylation are holocarboxylase synthetase (HCS) and biotinidase. nih.gov HCS catalyzes the attachment of biotin to histones, while biotinidase can both attach and remove biotin from these proteins. nih.gov Biotinylation of histones, such as at lysine 9 of histone H3 (H3K9), is often associated with gene repression and co-localizes with other repressive marks. oregonstate.edu For example, biotinylation of the promoter region of the SLC5A6 gene, which codes for the biotin transporter SMVT, leads to the downregulation of its own expression when biotin levels are high. oregonstate.edu

Biotinylated peptides corresponding to histone tails have been instrumental in identifying specific biotinylation sites. nih.gov For instance, synthetic peptides of histone H2A have been used to demonstrate biotinylation at lysines 9 and 13. nih.gov Research has shown that non-enzymatic biotinylation of histones can also occur, where the reactive intermediate biotinyl-5'-AMP transfers biotin to lysine residues on histones without the direct catalytic action of an enzyme. nih.gov

Table 2: Identified Histone Biotinylation Sites

| Histone | Biotinylation Sites (Lysine Residues) | Associated Function | Reference |

|---|---|---|---|

| H2A | K9, K13 | Gene regulation | nih.gov |

| H3 | K9, K14, K18, K23 | Gene repression, chromatin assembly | oregonstate.edu |

| H4 | K12 | Enriched in transposable elements, gene repression | oregonstate.edu |

Enzymatic Processing and Recycling Pathways (e.g., Biotinidase Activity)

The intracellular fate of biotinylated nonapeptides is closely linked to the activity of biotinidase, an enzyme crucial for biotin recycling. wv.govmedlineplus.gov Biotinidase is a hydrolase that cleaves the amide bond between biotin and lysine residues in biocytin (biotinyl-lysine) and biotinylated peptides, releasing free biotin. caldic.commedscape.com This process is essential for maintaining the cellular pool of free biotin, which is then available to be used as a cofactor for carboxylase enzymes involved in key metabolic pathways. nih.govnih.gov

When biotin-dependent carboxylases are degraded, they release biocytin and biotinyl-peptides. caldic.comnih.gov Biotinidase acts on these breakdown products to salvage and recycle biotin. nih.govnih.gov A deficiency in biotinidase activity leads to an inability to recycle biotin, resulting in multiple carboxylase deficiency. medlineplus.govnih.gov

The substrate specificity of biotinidase is not limited to its natural substrate, biocytin. It can also hydrolyze synthetic biotinylated compounds, a property that is exploited in assays to measure its activity. nih.gov For example, biotinyl-p-aminobenzoic acid (B-PABA) is an artificial substrate used in colorimetric assays for biotinidase. nih.gov The enzyme cleaves B-PABA to release p-aminobenzoic acid (PABA), which can be quantified. nih.gov This demonstrates that biotinidase can process various biotinylated molecules, including, hypothetically, biotinylated nonapeptides, by cleaving the biotin moiety.

Table 3: Biotinidase Activity and Substrates

| Substrate Type | Example | Role/Application | Reference |

|---|---|---|---|

| Natural Substrate | Biocytin (biotinyl-lysine), Biotinyl-peptides | Endogenous products of holocarboxylase degradation, crucial for biotin recycling. | caldic.comnih.gov |

| Artificial Substrate | Biotinyl-p-aminobenzoic acid (B-PABA) | Used in colorimetric assays to measure biotinidase activity. | nih.gov |

| Biotinyl-6-aminoquinoline | Used in fluorometric assays for biotinidase activity. |

Signal Transduction Pathway Engagement by Biotin-Derived Molecules

Biotin and its derivatives can influence intracellular signal transduction pathways, extending their roles beyond that of a simple vitamin cofactor. nih.gov The active form of biotin, biotinyl-AMP, has been shown to activate soluble guanylate cyclase (sGC). nih.gov This activation leads to an increase in the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG). nih.gov This sGC-cGMP-PKG pathway is involved in regulating the expression of genes such as the sodium-dependent multivitamin transporter (SMVT) and holocarboxylase synthetase (HCS). nih.gov

Furthermore, biotin deficiency has been demonstrated to induce proinflammatory responses in human CD4+ T lymphocytes through the activation of the mTOR signaling pathway. aai.org This suggests that the cellular biotin status can modulate immune responses via key signaling cascades. Biotin has also been implicated in modulating the expression of various enzymes involved in glucose and lipid metabolism through its influence on intracellular signaling and transcription factors. nih.gov

While direct evidence for biotinylated nonapeptides engaging specific signaling pathways is context-dependent on the peptide sequence, the biotin moiety itself has the potential to influence cellular signaling. For instance, biotinylated molecules are used as tools to study signaling events. Biotinylated IL-10, for example, has been used to measure cell surface IL-10 receptor expression and investigate proximal steps in IL-10 signal transduction. aai.org This highlights the utility of biotinylated molecules in dissecting signaling pathways, and suggests that a this compound could potentially influence signaling depending on the nature of the peptide and its cellular targets.

Table 4: Signaling Pathways Influenced by Biotin-Derived Molecules

| Signaling Pathway | Key Molecules Involved | Downstream Effects | Reference |

|---|---|---|---|

| sGC-cGMP-PKG Pathway | Biotinyl-AMP, soluble guanylate cyclase (sGC), cGMP, Protein Kinase G (PKG) | Regulation of gene expression for SMVT and HCS. | nih.gov |

| mTOR Pathway | mTOR | Induction of proinflammatory responses in T lymphocytes during biotin deficiency. | aai.org |

| Metabolic Gene Regulation | Various transcription factors | Modulation of enzymes in glucose and lipid metabolism. | nih.gov |

Cellular and Subcellular Localization Studies of Biotinylated Nonapeptides

Subcellular Compartmentalization (e.g., Cytosol, Mitochondria, Nucleus)

Once inside the cell, biotinylated nonapeptides can be directed to various subcellular compartments, including the cytosol, mitochondria, and nucleus. mdpi.comresearchgate.net The ability to target these specific organelles is a significant advantage for therapeutic and research applications. Proximity labeling techniques, such as those using TurboID, have been instrumental in mapping the proteome of different subcellular compartments like the cytosol, nucleus, and mitochondria. escholarship.org These techniques rely on the spatially restricted biotinylation of proteins within a specific organelle, providing a snapshot of the local protein environment. escholarship.orgbiorxiv.org

The journey of a biotinylated peptide through the cell's endocytic pathway often begins in early endosomes. nih.govwikipedia.org From these sorting hubs, the peptide can be routed for degradation in lysosomes or recycled back to the plasma membrane. nih.gov However, for a therapeutic or diagnostic effect, the peptide often needs to escape the endosomal pathway and reach the cytosol. soton.ac.uk From the cytosol, it can then potentially be transported to other organelles. For example, some CPPs have been observed to accumulate in the nucleus and other subnuclear structures. mdpi.com

The specific sequence and structure of the nonapeptide can influence its subcellular destination. While some peptides may remain in the cytosol, others can be engineered with specific localization signals to target them to compartments like the mitochondrial matrix or the endoplasmic reticulum lumen. biorxiv.orgnih.gov The study of these compartmentalization patterns is crucial for understanding the peptide's mechanism of action and for designing peptides with enhanced targeting capabilities.

Mechanisms of Cell Penetration by Biotinylated Nonapeptides

The ability of biotinylated nonapeptides to enter cells is governed by complex mechanisms that can be broadly categorized into direct translocation across the plasma membrane and endocytosis. unil.chcambridge.org The specific pathway utilized often depends on the peptide's sequence, concentration, and the cell type.

Cationic residues, particularly arginine and lysine (B10760008), are fundamental to the cell-penetrating ability of many nonapeptides, most notably the TAT nonapeptide (RKKRRQRRR). pnas.orgnih.gov The positive charges of these residues facilitate an initial electrostatic interaction with the negatively charged components of the cell surface, such as proteoglycans and the phospholipid head groups of the plasma membrane. nih.govsoton.ac.uk This interaction is a critical first step for subsequent internalization. nih.gov

Studies involving the TAT nonapeptide have demonstrated that the number and arrangement of its cationic residues are crucial for efficient uptake. pnas.org Substitution of these arginine or lysine residues with the neutral amino acid alanine (B10760859) leads to a significant decrease in cellular internalization, highlighting the essential role of the positive charges. pnas.org Interestingly, research has shown that homo-oligomers of arginine can be even more efficient at cell penetration than the native TAT sequence, suggesting that the guanidinium (B1211019) group of arginine is particularly effective at mediating membrane translocation. pnas.orgnih.gov The interaction of these cationic residues with the membrane is thought to induce local disruptions or the formation of transient pores, allowing the peptide to pass through. soton.ac.ukunil.ch

| Peptide Sequence | Description | Impact on Cellular Uptake |

| TAT(49-57) (RKKRRQRRR) | The original HIV-1 TAT protein transduction domain. | Efficiently translocates across plasma membranes. pnas.org |

| Alanine-substituted TAT | TAT peptides where cationic residues are replaced by alanine. | Greatly diminished cellular uptake compared to the original TAT sequence. pnas.org |

| Arginine homo-oligomers (e.g., R9) | Peptides consisting of only arginine residues. | Can be significantly more efficient at cellular uptake than the TAT peptide. pnas.org |

Biotinylated nonapeptides can utilize both endocytotic and non-endocytotic pathways to enter cells. Endocytosis is a process where the cell membrane engulfs the peptide, forming a vesicle that is then transported into the cell. wikipedia.org Several types of endocytosis have been implicated in the uptake of CPPs, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comnih.govcambridge.org Once inside an endosome, the peptide must escape into the cytosol to reach its intracellular target, a step that can be a major barrier to its efficacy. soton.ac.uk

Non-endocytotic pathways, often referred to as direct translocation, involve the peptide moving directly across the plasma membrane into the cytosol. unil.chspandidos-publications.com This energy-independent process is thought to occur through mechanisms such as the formation of transient pores or inverted micelles. unil.chspandidos-publications.com The "carpet model" is another proposed mechanism where the peptides accumulate on the cell surface, disrupting the membrane and allowing for their passage. spandidos-publications.com The choice between endocytotic and direct translocation pathways can be influenced by factors such as the peptide's concentration; some studies suggest that at low concentrations, direct translocation may be favored, while at higher concentrations, endocytosis becomes more prominent. cambridge.org

| Internalization Pathway | Description | Key Features |

| Clathrin-mediated Endocytosis | The cell membrane, coated with the protein clathrin, invaginates to form a vesicle. nih.gov | A major route for receptor internalization. nih.gov |

| Caveolae-mediated Endocytosis | Vesicular transport involving flask-shaped invaginations of the plasma membrane called caveolae. soton.ac.uk | Utilized by some cationic peptides like TAT. soton.ac.uk |

| Macropinocytosis | A non-selective process where the cell engulfs large amounts of extracellular fluid. soton.ac.uk | Can be an entry route for cationic CPPs. soton.ac.uk |

| Direct Translocation | The peptide passes directly through the plasma membrane. unil.ch | Energy-independent and allows direct access to the cytosol. unil.ch |

Role of Cationic Residues in Membrane Translocation (e.g., TAT Nonapeptide)

Dynamic Tracking of Biotinylated Nonapeptides within Live Cells

The ability to track the movement of biotinylated nonapeptides within living cells in real-time is essential for understanding their transport kinetics and intracellular fate. rsc.org Fluorescence-based methods are powerful tools for these studies. cambridge.orgrsc.org By labeling the nonapeptide with a fluorescent tag, its journey across the cell membrane and subsequent distribution within subcellular compartments can be visualized using advanced microscopy techniques. frontiersin.org

Confocal laser scanning microscopy (CLSM) is frequently used to observe the intracellular distribution of fluorescently labeled peptides. nih.govacs.org This technique allows for the colocalization of the peptide with specific organelle markers, providing evidence for its accumulation in structures like lysosomes or its interaction with target proteins. nih.govacs.org For instance, CLSM has been used to show the colocalization of a biotinylated TAT-peptide with its intracellular binding partner, c-Src, near the plasma membrane. nih.gov

For more detailed analysis of peptide dynamics, techniques like single-particle tracking (SPT) can be employed. rsc.org SPT allows for the monitoring of individual peptide molecules as they move within the cell, providing insights into their diffusion rates and modes of transport. rsc.org Fluorescence recovery after photobleaching (FRAP) and fluorescence loss in photobleaching (FLIP) are other dynamic imaging techniques that can be used to study the mobility and trafficking of fluorescently tagged peptides within cellular compartments. frontiersin.org The combination of a biotin (B1667282) tag for purification and a fluorescent label for imaging provides a comprehensive approach to studying the complex intracellular behavior of nonapeptides. academie-sciences.fr

Analytical and Detection Methodologies for Biotinylated Nonapeptides

Spectrometric Characterization Techniques

Spectrometric methods, particularly those based on mass spectrometry, provide detailed structural information, including the precise mass of the biotinylated peptide and the location of the biotin (B1667282) tag.

Mass spectrometry (MS) is a cornerstone for the analysis of biotinylated nonapeptides, offering high sensitivity and specificity. nih.govcreative-proteomics.com Several MS-based approaches are commonly employed.

Direct Detection of Biotin-containing Tags (DiDBiT) is a method developed to overcome the challenge of distinguishing labeled proteins from unlabeled contaminants. nih.gov In conventional methods, proteins are enriched first, then digested, which can lead to a low ratio of labeled to unlabeled peptides. DiDBiT reverses this process by digesting proteins before enriching for biotin-tagged peptides, significantly increasing the yield and detection of the target molecules. nih.gov This strategy has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional techniques. nih.govacs.org For instance, in one study, the DiDBiT method identified 3,777 biotinylated peptides, whereas traditional protein elution and on-bead digestion methods identified only 20 and 6, respectively. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful tool for analyzing biotinylated peptides. It allows for the rapid determination of the molecular mass of the peptide. nih.gov A key advantage of MALDI-TOF is its ability to directly analyze samples after enrichment. For example, biotinylated peptides can be captured using streptavidin-coated magnetic beads and then eluted directly into the MALDI matrix for analysis. nih.gov This streamlined process enables the detection of biotinylated peptides even at very low concentrations, with detection limits reaching below 100 femtomoles. nih.gov Researchers have designed specific mass stable reporter (msr) tags containing biotin to facilitate quantification and study the degradation of cell-penetrating nonapeptides using MALDI-TOF MS. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique that couples the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. nih.govbiorxiv.org This method is essential for identifying and quantifying biotinylated peptides in complex mixtures. arxiv.org However, the addition of a biotin tag can alter the peptide's properties, affecting its detection. Biotinylation increases the hydrophobicity of a peptide and can reduce its charge, which may impact its behavior during chromatographic separation and ionization. nih.govbiorxiv.org Therefore, optimizing LC gradients and considering singly charged precursors during MS analysis is recommended to improve the detection of biotinylated peptides. nih.govbiorxiv.org

A comparison of these mass spectrometry techniques highlights their respective strengths in the analysis of biotinylated nonapeptides.

| Technique | Principle | Advantages | Key Findings |

| DiDBiT | Proteins are digested before enrichment of biotinylated peptides. nih.gov | ~200-fold improvement in detection of biotinylated proteins over conventional methods. acs.org Reduces contaminants. nih.gov | Identified 3,777 biotinylated peptides compared to 20 and 6 with conventional methods. researchgate.net |

| MALDI-TOF MS | Peptides are co-crystallized with a matrix and ionized by a laser for mass analysis. nih.gov | High speed, sensitivity (sub-femtomole), and direct analysis from enrichment beads. nih.gov | Enables accurate tracking and quantification of cell-penetrating nonapeptides. nih.gov |

| LC-MS/MS | Separates peptides by liquid chromatography before fragmentation and mass analysis. nih.gov | Provides high-resolution separation and structural information, including biotinylation site. nih.govnih.gov | Biotinylation increases peptide hydrophobicity; optimization of LC gradients is crucial. nih.govbiorxiv.org |

A critical aspect of characterizing biotinylated nonapeptides is identifying the exact amino acid residue to which the biotin molecule is attached. Tandem mass spectrometry (MS/MS) is the primary tool for this purpose. nih.govnih.gov During MS/MS analysis, biotinylated peptides are fragmented in a controlled manner, and the resulting fragment ions are measured. savemyexams.com

The fragmentation pattern provides a "fingerprint" of the peptide's sequence. savemyexams.com Understanding how biotin modification influences this pattern is essential for accurate data interpretation. nih.govnih.gov Studies have systematically analyzed the tandem mass spectra of biotinylated peptides to identify "signature" or "diagnostic" fragment ions. nih.gov These characteristic ions can unequivocally confirm that a spectrum originates from a biotin-modified peptide. nih.gov For example, specific fragment ions are consistently observed in the MS/MS spectra of peptides modified with biotin, isotopically heavy biotin, and other biotin derivatives. nih.govnih.gov

However, the presence of the biotin tag, particularly on lysine (B10760008) residues, can affect the efficiency of tryptic digestion, leading to peptides with more missed cleavages. This can result in multiply charged peptides that may co-fragment with other species, posing a computational challenge for accurate identification and quantification. nih.gov Therefore, specialized data analysis workflows are often required to confidently assign the biotinylation site and interpret the complex fragmentation patterns of these modified nonapeptides.

Mass Spectrometry-Based Detection (e.g., DiDBiT, MALDI-TOF, LC-MS/MS)

Immunochemical Detection Assays

Immunochemical methods leverage the high-affinity interaction between biotin and avidin (B1170675) or streptavidin, or utilize specific antibodies to detect biotinylated molecules. creative-peptides.comcreative-diagnostics.com These techniques are versatile and widely used for the detection and quantification of biotinylated nonapeptides in various biological samples. creative-peptides.comlifetein.com.cn

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides. biocompare.com For biotinylated nonapeptides, a common format is the competitive ELISA. mybiosource.com In this setup, the microplate wells are coated with avidin. mybiosource.com The sample containing the biotinylated nonapeptide is added to the wells along with a known amount of enzyme-conjugated biotin (e.g., HRP-biotin). The free biotinylated nonapeptide in the sample competes with the HRP-biotin for binding to the immobilized avidin. mybiosource.com After a washing step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the amount of biotinylated nonapeptide in the sample. mybiosource.com

Commercially available ELISA kits are available for various nonapeptides, such as Oxytocin and Delta Sleep-Inducing Peptide (DSIP), which often include biotinylated detection antibodies and streptavidin-HRP conjugates as part of their detection system. bio-techne.combio-techne.com These kits provide a standardized and sensitive method for quantification.

| ELISA Kit Component | Function in Assay |

| Micro ELISA Plate | Solid phase for immobilizing capture antibody or avidin. bio-techne.combio-techne.com |

| Biotinylated Detection Ab | Binds to the target nonapeptide captured on the plate. bio-techne.combio-techne.com |

| HRP Conjugate (Streptavidin-HRP) | Binds to the biotinylated detection antibody, providing the enzymatic signal. bio-techne.combio-techne.com |

| Substrate Reagent | Reacts with HRP to produce a measurable color change. bio-techne.combio-techne.com |

| Reference Standard | A known concentration of the nonapeptide used to generate a standard curve. bio-techne.combio-techne.com |

Western blotting and dot blotting are membrane-based techniques used to detect proteins and peptides. tandfonline.com

Western Blotting first separates molecules by size using gel electrophoresis (SDS-PAGE), after which they are transferred to a membrane. tandfonline.comnih.gov For biotinylated nonapeptides, detection is typically achieved by incubating the membrane with a streptavidin-enzyme conjugate (like streptavidin-HRP). asm.orgelifesciences.org The strong and specific interaction between streptavidin and biotin allows for sensitive visualization of the peptide band when a chemiluminescent or colorimetric substrate is added. asm.org This technique has been used to confirm the uptake of biotinylated peptides into cells and to distinguish between biotinylated and non-biotinylated forms of proteins. asm.orgtandfonline.com

Dot Blotting is a simpler and quicker alternative where the sample is directly spotted onto a membrane without prior electrophoresis. youtube.com This method is useful for screening multiple samples or for assessing the efficiency of a biotinylation reaction. youtube.comlifetein.com A serial dilution of the biotinylated nonapeptide sample can be blotted alongside a known biotinylated standard. youtube.com After incubation with a streptavidin conjugate and substrate, the intensity of the resulting dots can be compared to estimate the concentration or labeling efficiency. youtube.comacs.org Dot blots have been used to confirm the presence of biotin on synthetic peptides used in pull-down assays. lifetein.com

Immunofluorescence allows for the visualization of biotinylated nonapeptides within cells and tissues. creative-diagnostics.com This technique is invaluable for studying the cellular uptake, localization, and trafficking of these peptides. creative-peptides.com

The general principle involves introducing the biotinylated nonapeptide to live cells or tissue sections. nih.gov After incubation and fixation, the cells are permeabilized and then incubated with a fluorescently labeled streptavidin or an anti-biotin antibody followed by a fluorescent secondary antibody. biorxiv.orgbiotium.com The fluorescent tag allows the location of the biotinylated peptide to be visualized using a fluorescence microscope. nih.gov

This approach has been successfully used to:

Observe that a biotinylated nonapeptide derived from TAT (TAT-B) interacts with caveolin-1. nih.gov

Confirm the neuronal-specific biotinylation of proteins in various brain regions in mouse models. biorxiv.org

Image cell-surface receptors by expressing them with a biotin acceptor peptide (BAP) that becomes biotinylated by endogenous enzymes, allowing for visualization with labeled streptavidin. nih.gov

Recent studies have shown that detecting biotinylated target proteins with fluorescent streptavidin can produce significantly stronger signals than traditional antibody-based immunofluorescence, enhancing imaging sensitivity without losing resolution. elifesciences.org

Western Blotting and Dot Blot Applications

Affinity-Based Separation and Enrichment Techniques

Affinity-based separation represents a cornerstone in the purification and analysis of biotinylated molecules, including biotin-nonapeptides. These methodologies leverage the remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and its bacterial analog, streptavidin. tandfonline.comgoogle.com The dissociation constant (Kd) for this interaction is in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest biological interactions known. tandfonline.com This high affinity allows for the selective capture of biotin-tagged nonapeptides from complex biological matrices, such as cell lysates or tissue extracts, providing a powerful tool for enrichment and purification prior to downstream analytical detection. lifetein.com.cnnih.gov The specificity of the interaction ensures that primarily biotinylated species are isolated, significantly reducing background noise from non-biotinylated contaminants. nih.gov

Streptavidin/Avidin Affinity Chromatography

Streptavidin/Avidin Affinity Chromatography is a widely employed technique for the purification of biotinylated nonapeptides. nih.gov The fundamental principle involves the immobilization of streptavidin or avidin onto a solid-phase chromatography support, typically agarose (B213101) or Sepharose beads, which is then packed into a column. lifetein.com.cnthermofisher.com

The process begins by passing a solution containing the biotin-nonapeptide through the affinity column. The biotin moiety of the nonapeptide specifically binds to the immobilized streptavidin or avidin. lifetein.com.cn Following the binding step, the column is subjected to a series of stringent washes to remove unbound proteins and other contaminants. nih.gov The high affinity of the biotin-streptavidin interaction allows for the use of harsh washing conditions, which effectively minimizes non-specific binding. nih.gov

Elution of the captured this compound, however, presents a significant challenge due to the strength of the interaction. Dissociation typically requires severe, denaturing conditions. tandfonline.com Common elution buffers include solutions with high concentrations of chaotropic agents, such as 8 M guanidine-HCl at a low pH (e.g., pH 1.5), or buffers containing sodium dodecyl sulfate (B86663) (SDS). sigmaaldrich.com While effective, these harsh conditions can denature the peptide, which may be undesirable for subsequent functional assays. For applications requiring the recovery of the peptide in its native conformation, alternative strategies have been developed. These include the use of monomeric avidin resins, which have a lower binding affinity, or competitive elution using free biotin under denaturing conditions. thermofisher.comnih.gov Another approach involves using anti-biotin antibodies, which bind to biotin with a lower affinity than streptavidin, allowing for elution under milder, near-neutral pH conditions. tandfonline.com

The choice of resin is critical and depends on the specific requirements of the experiment, such as binding capacity and tolerance for non-specific binding. Streptavidin is often preferred over avidin due to its lower isoelectric point and lack of glycosylation, resulting in lower non-specific binding at physiological pH. thermofisher.com

Table 1: Comparison of Selected Biotin-Binding Affinity Chromatography Resins

| Resin Type | Ligand | Binding Capacity (Biotinylated BSA) | Elution Conditions | Key Characteristics |

|---|---|---|---|---|

| Avidin Agarose | Avidin | ≥20 µg/mL | Harsh (e.g., denaturing agents) | High non-specific binding |

| Streptavidin Agarose | Streptavidin | 1–3 mg/mL | Harsh (e.g., denaturing agents) | Lower non-specific binding than avidin |

| High Capacity (HC) Streptavidin Agarose | Streptavidin | >10 mg/mL | Harsh (e.g., denaturing agents) | Higher binding capacity for high-yield purification |

| NeutrAvidin™ Agarose | NeutrAvidin™ (deglycosylated avidin) | 1–2 mg/mL | Harsh (e.g., denaturing agents) | Lowest non-specific binding |

This table is generated based on data from multiple sources to provide a comparative overview. thermofisher.com

Magnetic Bead-Based Isolation Systems

Magnetic bead-based isolation systems offer a rapid, versatile, and highly efficient alternative to traditional column chromatography for the separation and enrichment of biotin-nonapeptides. miltenyibiotec.comsigmaaldrich.com This technology utilizes superparamagnetic microparticles, which are inert iron oxide cores coated with a polymer functionalized with streptavidin. sigmaaldrich.comraybiotech.com

The workflow for magnetic bead-based separation is straightforward and amenable to both low-throughput manual handling and high-throughput automated platforms. miltenyibiotec.comraybiotech.com The streptavidin-coated magnetic beads are first incubated with a biological sample containing the this compound. During this incubation period, the biotinylated peptides are captured by the streptavidin on the bead surface. sigmaaldrich.com Following capture, a powerful magnet is applied to the outside of the reaction tube, which rapidly pulls the magnetic beads—and the bound nonapeptides—to the side of the tube, immobilizing them. thermofisher.com With the beads held in place, the supernatant containing unbound cellular components and contaminants can be easily aspirated and discarded. This magnetic separation facilitates highly efficient washing steps, leading to a purified sample. sigmaaldrich.comthermofisher.com

Elution of the bound nonapeptides from the magnetic beads follows the same principles as affinity chromatography, typically requiring harsh denaturing buffers to disrupt the streptavidin-biotin bond. sigmaaldrich.com The eluted, purified peptide sample is then collected by placing the tube back on the magnet and transferring the supernatant to a clean tube. raybiotech.com

The primary advantages of magnetic bead-based systems include their speed, scalability, and ability to handle crude samples like whole-cell lysates directly without prior clarification, as the magnetic separation is not impeded by viscous solutions or cellular debris. sigmaaldrich.comthermofisher.com The small size and non-porous nature of the beads provide a large surface area-to-volume ratio, enabling rapid binding kinetics and high capture efficiency. raybiotech.com

Table 2: Characteristics of Selected Streptavidin-Coated Magnetic Beads

| Product Name | Ligand | Matrix/Core | Average Particle Size (µm) | Binding Capacity |

|---|---|---|---|---|

| Streptavidin Mag Sepharose | Streptavidin | Highly cross-linked agarose with magnetite | 37 to 100 | ~300 µg biotinylated BSA/mL slurry |

| Sera-Mag™ Streptavidin-Coated | Streptavidin | Polymer with single magnetite layer | ~1 | 2500 to 5500 pmol biotin/mg |

| Dynabeads™ Streptavidin | Streptavidin | Uniform, superparamagnetic polymer beads | 1 to 2.8 | Varies by specific product (e.g., protein, nucleic acid capture) |

This table is compiled from data sheets and research articles to illustrate the range of available magnetic bead technologies. sigmaaldrich.comraybiotech.comthermofisher.com

Applications of Biotinylated Nonapeptides in Advanced Research Paradigms

Exploration of Protein-Protein Interaction Networks

Biotinylated nonapeptides are instrumental in elucidating complex protein-protein interaction networks within the cellular environment. Their utility stems from the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin, coupled with the specific targeting capabilities of the nonapeptide sequence.

Epitope Tagging for Protein Characterization (e.g., HA Nonapeptide)

Epitope tagging is a widely used technique in which a small peptide sequence, the epitope tag, is fused to a protein of interest. thermofisher.com This allows for the detection, purification, and characterization of the protein using a specific antibody that recognizes the epitope. thermofisher.comabcam.com The Human Influenza Hemagglutinin (HA) tag, a nonapeptide with the sequence YPYDVPDYA, is a prominent example. sigmaaldrich.comsigmaaldrich.comwikipedia.org

The HA tag is small and generally does not interfere with the function of the protein it is attached to. abcam.comwikipedia.org Recombinant proteins containing the HA tag can be readily detected in various immunoassays, including Western blotting and immunofluorescence, using commercially available anti-HA antibodies. abcam.comsigmaaldrich.com Furthermore, these tagged proteins can be purified from crude cell extracts through affinity chromatography using immobilized anti-HA antibodies. abcam.comsigmaaldrich.com The bound HA-tagged protein can then be gently eluted by competitive displacement with a solution of the HA peptide itself. sigmaaldrich.com

This technique is valuable for studying proteins for which specific antibodies are not available or are of poor quality. thermofisher.com It also facilitates the study of protein-protein interactions through co-immunoprecipitation, where the anti-HA antibody is used to pull down the entire protein complex associated with the HA-tagged protein. wikipedia.org

Interactive Table 1: Comparison of Affinity Pull-Down and Epitope Tagging

| Feature | Affinity Pull-Down with Biotinylated Nonapeptide | Epitope Tagging with HA Nonapeptide |

|---|---|---|

| Principle | Uses biotin as a tag to capture interacting proteins via streptavidin affinity. thermofisher.com | Fuses a specific nonapeptide (epitope) to a protein for detection and purification by a specific antibody. thermofisher.comwikipedia.org |

| "Bait" | A biotinylated nonapeptide. nih.gov | A recombinant protein fused with the HA nonapeptide. sigmaaldrich.com |

| "Capture" | Streptavidin-coated beads. fishersci.co.uk | Immobilized anti-HA antibody. abcam.comsigmaaldrich.com |

| Elution | Often requires denaturing conditions or competitive elution with free biotin. | Gentle elution with a solution of the HA peptide. sigmaaldrich.com |

| Primary Use | Identification of unknown protein interaction partners. thermofisher.comnih.gov | Detection, purification, and characterization of a specific protein and its interactors. abcam.comwikipedia.org |

| Advantage | High affinity and stability of biotin-streptavidin interaction allows for stringent washes. | Generally does not affect the function of the tagged protein; allows for gentle purification. sigmaaldrich.comwikipedia.org |

| Limitation | Potential for biotinylation to interfere with protein function. nih.gov | Requires genetic modification to introduce the tag. sigmaaldrich.com |

Development of Cell-Penetrating Peptide Probes

Biotinylated nonapeptides can be engineered to function as cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes. mdpi.comoncotarget.com This property is invaluable for delivering various molecular cargoes into living cells.

Facilitating Intracellular Delivery of Biomolecules

CPPs, such as the well-studied TAT peptide derived from the HIV-1 trans-activator of transcription, can be conjugated to biotin and a cargo molecule to facilitate its entry into cells. nih.gov The TAT nonapeptide is rich in cationic residues (arginine and lysine), which interact with negatively charged components of the cell membrane, initiating internalization. nih.gov Once inside, the cargo is released into the cytosol to exert its biological function. nih.gov

This strategy has been successfully used to deliver a wide range of biomolecules, including peptides, proteins, RNA sequences, and nanoparticles. nih.gov The ability to deliver these molecules into living cells opens up numerous possibilities for research and therapeutic development. For instance, biotinylated CPPs have been used to deliver quantum dots and other imaging agents for intracellular tracking. mdpi.com

Studying Intracellular Mechanism of Action of Peptide Cargoes

By tagging a bioactive peptide with both biotin and a CPP sequence, researchers can not only deliver the peptide into the cell but also study its intracellular interactions and mechanism of action. nih.gov The biotin tag allows for the subsequent pull-down and identification of the intracellular binding partners of the peptide cargo, providing insights into its downstream effects. nih.gov

For example, a biotinylated and TAT-fused peptide mimicking a region of the protein Connexin43 was used to study its interaction with the proto-oncogene c-Src within glioma stem cells. nih.gov This approach confirmed the intracellular interaction and helped to elucidate the anti-oncogenic properties of the peptide. nih.gov Mass spectrometry-based methods have also been developed to quantify the uptake and analyze the intracellular degradation of CPPs and their cargoes, providing a more complete picture of their fate within the cell. researchgate.net

Targeted Delivery Systems in In Vitro and Ex Vivo Models

The conjugation of biotin to nonapeptides and other delivery vehicles is a promising strategy for targeted delivery in research models. nih.govmdpi.comrsc.org This approach leverages the fact that many cancer cells overexpress biotin uptake systems to achieve selective delivery of therapeutic or imaging agents. nih.govtandfonline.com

Biotin can be attached to various nanocarriers, such as nanoparticles and liposomes, to facilitate their targeted uptake by cells that have a high demand for this vitamin. mdpi.comnih.gov The first report of using a biotin conjugate for enhanced uptake took advantage of the biotin transport system to increase the transport of a biotinylated retro-inverso Tat nonapeptide by up to 500-fold. nih.govtandfonline.com

In vitro and ex vivo studies have demonstrated the potential of biotin-targeted systems for delivering anticancer drugs. For example, biotinylated nanoparticles have been shown to enhance the delivery of chemotherapeutic agents to cancer cells, leading to increased cytotoxicity compared to non-targeted formulations. nih.govnih.gov These systems can be designed to release their cargo under specific conditions, such as the acidic environment of tumors. mdpi.com

Interactive Table 2: Research Findings on Biotinylated Nonapeptide Applications

| Research Area | Key Finding | Model System | Reference |

|---|---|---|---|

| Protein-Protein Interaction | Biotinylated TAT-Cx43 peptide successfully pulled down its intracellular partner c-Src. | Human glioma stem cells | nih.gov |

| Epitope Tagging | HA-tagged proteins can be efficiently purified using anti-HA antibody affinity columns. | Recombinant protein expression systems | sigmaaldrich.com |

| Intracellular Delivery | A biotinylated retro-inverso Tat nonapeptide showed a 500-fold enhancement in transport. | Animal model | nih.govtandfonline.com |

| Intracellular Mechanism | A mass spectrometry reporter tag allowed for accurate tracking and degradation analysis of a (W/R) nonapeptide CPP. | Chinese hamster ovary (CHO) K1 cells | researchgate.net |

| Targeted Delivery | Biotin-conjugated nanoparticles enhanced delivery of epirubicin (B1671505) to breast cancer cells. | MCF-7 cells (in vitro) | nih.gov |

| Targeted Delivery | Biotin-targeted nanogels improved the efficacy of methotrexate (B535133) in triple-negative breast cancer models. | In vitro and in vivo models | nih.gov |

Carrier-Mediated Cellular Uptake Enhancement

The conjugation of biotin to nonapeptides has been identified as a highly effective strategy for augmenting their entry into cells. This enhancement is primarily achieved by hijacking the body's natural transport mechanisms, specifically the sodium-dependent multivitamin transporter (SMVT), also known as SLC5A6. mdpi.comjpt.comnottingham.ac.uk SMVT is a transmembrane protein responsible for the cellular uptake of essential vitamins like biotin, pantothenic acid, and lipoic acid. mdpi.comnottingham.ac.uk By attaching a biotin molecule, a nonapeptide can be recognized as a substrate by SMVT, transforming its transport pathway from inefficient passive diffusion to active, carrier-mediated transport. mdpi.com

Research utilizing intestinal cell line models, such as Caco-2, has provided quantitative evidence of this enhanced uptake. For instance, a retro-inverso (R.I.) nonapeptide derived from the HIV-1 Tat protein, R.I.-K-Tat9, demonstrated a threefold increase in permeability across Caco-2 cell monolayers when conjugated with biotin. mdpi.comjpt.com This improved absorption is attributed to a combination of elevated passive uptake and, more significantly, carrier-mediated transport via SMVT. mdpi.com Further studies involving Chinese Hamster Ovary (CHO) cells transfected to express human SMVT (CHO/hSMVT) confirmed the transporter's role. The transport of biotinylated nonapeptide conjugates was shown to be a saturable process, a hallmark of carrier-mediated transport, with distinct binding affinities (Km) in both Caco-2 and CHO/hSMVT cells. themedicinemaker.com The process is also competitively inhibited by other SMVT substrates, further confirming the transporter's involvement. themedicinemaker.com This strategy is not limited to mammalian cells; studies have also shown that biotinylation facilitates the uptake of large peptides by Gram-negative bacteria like E. coli through their biotin transporter systems. nih.gov

| Conjugate | Cell Line | Transport Michaelis Constant (Km) | Reference |

|---|---|---|---|

| Biotin-PEG-3400 | Caco-2 | 6.61 µM | themedicinemaker.com |

| Biotin-PEG-3400 | CHO/hSMVT | 1.26 µM | themedicinemaker.com |

| PEG:(R.I-Cys-K(biotin)Tat9)8 | Caco-2 | 6.13 µM | themedicinemaker.com |

| PEG:(R.I-Cys-K(biotin)Tat9)8 | CHO/hSMVT | 8.19 µM | themedicinemaker.com |

Modulating Cellular Responses through Targeted Internalization

The ability to direct nonapeptides into specific cells via biotin-mediated targeting allows for the precise modulation of intracellular events. Once internalized, the nonapeptide can interact with its intended molecular target, triggering a cascade of cellular responses. This targeted internalization is a powerful tool for basic research and has potential therapeutic implications.

A key finding is that biotin receptor-driven endocytosis can alter the default internalization pathway of a molecule. pitt.edu For example, while a free protein might typically enter a cell through clathrin-dependent endocytosis, conjugating it to a biotinylated polymer can switch its entry route to a dynamin- and caveolae-dependent vesicular pathway. pitt.edu This redirection can influence the intracellular fate of the cargo, potentially avoiding lysosomal degradation and enhancing its biological activity.

Furthermore, this strategy can be used to induce specific cellular outcomes, such as receptor activation and degradation. In studies targeting the EphA2 receptor, a tyrosine kinase often overexpressed in cancer, a monomeric agonist peptide had limited activity. axcelead-us.com However, when the peptide was biotinylated, it could be complexed with streptavidin, creating multimers. These multimeric complexes were significantly more potent at inducing EphA2 receptor clustering, internalization, and subsequent degradation compared to the monomeric or even dimeric forms of the peptide. axcelead-us.com This demonstrates how biotin-streptavidin systems can be used to control the valency of a targeting agent to maximize its biological effect. axcelead-us.com This principle also extends to the development of targeted toxins, where a biotinylated peptide or antibody is combined with a streptavidin-saporin conjugate. neb.com This complex is then internalized only by cells expressing the target receptor, leading to cell-specific cytotoxicity and the elimination of a desired cell population. neb.com

Functional Studies in Cell-Free Systems

Non-Ribosomal Peptide Synthetase Characterization

Cell-free systems (CFSs) have emerged as powerful platforms for studying complex enzymatic machinery outside the confines of a living cell. mdpi.comresearchgate.net Characterizing large, multi-modular enzymes like Non-Ribosomal Peptide Synthetases (NRPSs) is particularly challenging in vivo. osti.gov Biotinylated nonapeptides and their precursors serve as critical tools in these cell-free environments, enabling detailed functional and mechanistic studies. mdpi.com

The biotin tag acts as a robust molecular handle for affinity purification, immobilization, and detection. nih.gov In cell-free assays designed to characterize NRPS activity, a biotinylated substrate or precursor peptide can be introduced into the reaction. mdpi.com Following the enzymatic reaction, the biotinylated products or intermediates can be selectively captured on streptavidin-coated magnetic beads or surfaces. neb.com This allows for their efficient separation from the complex mixture of the cell-free lysate, facilitating analysis by methods like mass spectrometry to identify the synthesized products and characterize the enzyme's function. neb.comnih.gov For example, a reactivity-profiling assay using N-terminally biotinylated thiopeptide precursors in a CFS allowed researchers to study the activity of modifying enzymes, where cleavage of the biotin tag was used as an indicator of enzymatic processing. mdpi.com This approach allows for the independent control and investigation of each step in a biosynthetic pathway. mdpi.comresearchgate.net

High-Throughput Screening and Pathway Prototyping

High-throughput screening (HTS) is essential for discovering novel enzyme inhibitors or prototyping new biosynthetic pathways. Biotinylated nonapeptides are ideally suited for HTS applications due to the high-affinity and specific interaction between biotin and streptavidin. jpt.com This interaction forms the basis of numerous screening platforms, including ELISA, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and fluorescence resonance energy transfer (FRET) assays. jpt.comaxcelead-us.comnih.gov

In a typical HTS setup, biotinylated peptides are immobilized on streptavidin-coated microtiter plates, beads, or biosensor surfaces. jpt.com These immobilized peptides can then be used to screen large compound libraries for molecules that inhibit their interaction with a target protein. axcelead-us.com The AlphaScreen technology, for instance, uses streptavidin-coated donor beads that bind to a biotinylated peptide and acceptor beads that bind to a tagged protein partner. nih.gov When the peptide and protein interact, the beads are brought into close proximity, generating a luminescent signal. A compound that disrupts this interaction will cause a loss of signal, allowing for the rapid identification of potential inhibitors. nih.gov

This principle is also central to cell-free pathway prototyping. nih.govresearchgate.net Researchers can construct and test novel or modified biosynthetic pathways (e.g., for NRPS products) in a cell-free environment. google.commdpi.com By designing the pathway to yield a biotinylated final product, HTS methods can be used to rapidly screen different enzyme combinations or reaction conditions to optimize the pathway's output, with the biotin tag enabling easy and sensitive detection. nih.gov

Novel Diagnostic and Biotechnological Tool Development

Biosensor Design and Development

The unique properties of biotinylated nonapeptides make them excellent candidates for the development of novel biosensors. The biotin tag provides a reliable and straightforward method for anchoring the nonapeptide, which acts as the biological recognition element, onto a sensor's transducer surface. witec.chnih.gov The high specificity and strength of the biotin-streptavidin bond ensure stable and correctly oriented immobilization of the peptide, which is crucial for sensor performance and reliability. witec.ch

Various biosensor platforms have been developed using this strategy.

Electrochemical Biosensors: In this format, a biotinylated nonapeptide can be immobilized on a streptavidin-modified electrode. researchgate.net Binding of the target analyte to the nonapeptide causes a measurable change in the electrochemical properties of the electrode surface, such as impedance, potential, or current. For example, self-assembled nonapeptides have been used to construct highly sensitive electrochemical biosensors. researchgate.net

Optical Biosensors: Platforms like Bio-Layer Interferometry (BLI) use streptavidin-coated biosensor tips that can be readily functionalized with any biotinylated molecule, including nonapeptides. themedicinemaker.comwitec.ch The binding of an analyte to the immobilized peptide is detected in real-time as a change in the interference pattern of light reflected from the sensor surface, allowing for both quantitation and kinetic analysis of molecular interactions. witec.ch

Colorimetric Biosensors: These sensors produce a color change visible to the naked eye. In one design, a specific nonapeptide probe was conjugated to gold nanoparticles. researchgate.net In the absence of the target pathogen, the nanoparticles are dispersed and have a characteristic red color. When the target is present, it binds to the nonapeptide, causing the nanoparticles to aggregate, which results in a distinct color change to blue. researchgate.net

| Biosensor Type | Principle | Analyte Example | Key Advantage | Reference |

|---|---|---|---|---|

| Electrochemical | Immobilized nonapeptide on an electrode detects binding via changes in electrical properties. | Hepatitis B virus gene | High sensitivity and selectivity. | researchgate.net |

| Bio-Layer Interferometry (BLI) | Real-time optical detection of mass changes on the sensor surface. | Protein-protein interactions | Provides kinetic data (kon, koff, KD) and quantitation. | witec.ch |

| Colorimetric | Analyte-induced aggregation of peptide-functionalized gold nanoparticles causes a color change. | S. aureus | Rapid, low-cost, and visual detection. | researchgate.net |

| Amperometric | Immobilization of a biotinylated enzyme via a streptavidin-lipid layer for detecting the enzymatic product. | Xanthine | High stability and fast response time. | nih.gov |

Cell Isolation and Depletion Methodologies

The specific targeting and subsequent separation of distinct cell populations from a heterogeneous mixture are foundational to many advanced research paradigms. Methodologies leveraging the unique properties of biotinylated nonapeptides offer a highly specific and efficient means of achieving cell isolation and depletion. These techniques are centered on the exceptionally strong and stable non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin, combined with the targeting specificity conferred by a nine-amino-acid peptide sequence (nonapeptide).